3-nitrobenzenesulfinic acid CAS number and properties
3-nitrobenzenesulfinic acid CAS number and properties
An in-depth technical analysis of 3-nitrobenzenesulfinic acid requires a deep dive into its reactivity, structural stability, and role as a foundational building block in organic synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the mechanistic causality behind its synthesis and its critical applications in producing functionalized sulfones and reactive dye intermediates.
Executive Summary
3-Nitrobenzenesulfinic acid (CAS 13257-95-9)[1] is a highly reactive, versatile organosulfur intermediate. Its primary industrial and laboratory utility stems from the unique ambident nucleophilicity of the sulfinate anion, which allows for precise S-alkylation[2]. This makes it an indispensable precursor for constructing complex diaryl sulfones and vinyl sulfone-based reactive dyes. This whitepaper deconstructs its physicochemical profile, details its synthetic pathways, and provides self-validating protocols for laboratory execution.
Physicochemical Profiling & Structural Analysis
Understanding the physical parameters of 3-nitrobenzenesulfinic acid is crucial for reaction design. Because free sulfinic acids are prone to disproportionation and ambient oxidation to sulfonic acids, this compound is frequently synthesized, stored, and utilized as its more stable sodium salt (CAS 15898-46-1)[3].
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 3-Nitrobenzenesulfinic acid |
| Common Synonyms | m-Nitrobenzenesulfinic acid |
| CAS Registry Number | 13257-95-9[1] |
| Sodium Salt CAS | 15898-46-1[3] |
| Molecular Formula | C6H5NO4S[1] |
| Molecular Weight | 187.17 g/mol [1] |
| Physical State | Solid (Light yellow to off-white crystalline powder) |
| Lipophilicity (LogP) | ~1.6 (Based on ethyl ester derivative)[4] |
Mechanistic Pathways for Synthesis
The de novo synthesis of 3-nitrobenzenesulfinic acid relies on the controlled reduction of 3-nitrobenzenesulfonyl chloride[2].
Causality in Reagent Selection: Sulfonyl chlorides (–SO₂Cl) are highly oxidized. To arrest the reduction strictly at the sulfinic acid oxidation state (–SO₂H) and prevent over-reduction to thiols (–SH) or disulfides, a mild, finely-tuned reducing agent is required. Sodium sulfite (Na₂SO₃) in a slightly alkaline aqueous medium acts as the optimal electron donor. The alkaline environment prevents the premature precipitation of the free acid and stabilizes the intermediate sulfinate anion[2].
Fig 1: Synthetic workflow for 3-nitrobenzenesulfinic acid via sulfonyl chloride reduction.
Core Applications & Downstream Transformations
The primary industrial utility of 3-nitrobenzenesulfinic acid lies in its transformation into 3-(beta-hydroxyethylsulfonyl)nitrobenzene, a direct precursor to vinyl sulfone reactive dyes[5].
Mechanistic Causality (HSAB Theory): The sulfinate anion is an ambident nucleophile. According to Hard and Soft Acids and Bases (HSAB) theory, the oxygen atoms are "hard" while the sulfur atom is "soft." When reacted with a soft electrophile like the strained ring of ethylene oxide, the soft sulfur atom preferentially attacks the epoxide. This S-alkylation exclusively yields the desired sulfone rather than a sulfinate ester (O-alkylation)[5].
Fig 2: Downstream application pathway generating reactive dye precursors.
Experimental Protocols (Self-Validating Systems)
To ensure high fidelity in the laboratory, the following protocols are designed as self-validating systems , meaning the reaction itself provides observable feedback to confirm completion.
Protocol 1: Synthesis of 3-Nitrobenzenesulfinate Sodium Salt and Free Acid
Objective: Controlled reduction of 3-nitrobenzenesulfonyl chloride[2].
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Preparation: Dissolve 1.0 equivalent of sodium sulfite (Na₂SO₃) in deionized water. Cool the solution to 10–15 °C.
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Addition: Gradually add 1.0 equivalent of 3-nitrobenzenesulfonyl chloride as a moist paste under vigorous stirring.
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pH Control (Critical): The reduction generates HCl. Continuously monitor the pH and add 20% NaOH solution dropwise to maintain the pH strictly between 7.5 and 8.0.
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Self-Validation Check: The reaction is deemed complete when the pH naturally stabilizes and NaOH consumption ceases, indicating the absolute cessation of HCl generation[2].
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Isolation: Filter the reaction mixture to isolate the stable 3-nitrobenzenesulfinate sodium salt[3].
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Acidification: To obtain the free acid, dissolve the sodium salt in water, cool to 0–5 °C, and carefully acidify with concentrated HCl to pH 1.0. The free 3-nitrobenzenesulfinic acid will precipitate. Filter and dry under vacuum.
Protocol 2: Epoxide Ring-Opening for Sulfone Synthesis
Objective: Synthesis of 3-(beta-hydroxyethylsulfonyl)nitrobenzene via S-alkylation[5].
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Suspension: Suspend 3-nitrobenzenesulfinic acid in a water/methanol mixture.
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Epoxide Addition: Heat the suspension to 60 °C. Slowly introduce ethylene oxide gas (1.1 equivalents) into the sealed reactor.
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Reaction Monitoring: Maintain the temperature at 60 °C for 8 hours.
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Self-Validation Check: Sample the mixture every 2 hours for UV-HPLC analysis (at 254 nm). The reaction is complete when the sulfinic acid peak area drops below < 1%.
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Workup: Cool the mixture to precipitate the sulfone product. Filter and wash with cold water.
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Note on By-products: A known side reaction forms 1,2-bis(3'-nitrophenylsulfonyl)ethane ("bissulfone"). This can be recovered and subjected to alkaline hydrolysis (using 0.5-10% NaOH at 40-100 °C) to convert it back into the target product, maximizing overall yield[5].
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Sources
- 1. 3-nitrobenzenesulfinic acid | 13257-95-9 [chemicalbook.com]
- 2. DE3720213A1 - METHOD FOR PRODUCING (3-AMINOPHENYL) (2-HYDROXYETHYL) SULPHONE - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. ethyl m-nitrobenzenesulphinate - CAS号 18859-81-9 - 摩熵化学 [molaid.com]
- 5. CN1569826A - Method for hydrolysis of 1,2-bis(3'-nitrobenzene sulphone group )ethane byproduced in the production of 3-(beta-hydroxy ethylsulphonyl)nitrobenzene - Google Patents [patents.google.com]
